molecular formula C13H14BrFO B1324782 4-Bromo-2-fluorophenyl cyclohexyl ketone CAS No. 684271-18-9

4-Bromo-2-fluorophenyl cyclohexyl ketone

Cat. No. B1324782
M. Wt: 285.15 g/mol
InChI Key: QSWUMAHHKQNSGY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluorophenyl cyclohexyl ketone consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a cyclohexyl ketone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-fluorophenyl cyclohexyl ketone include a molecular weight of 285.15 g/mol. Other specific properties such as boiling point, melting point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Derivatives

Development of Ketamine Derivatives : Research focused on the synthesis of fluoroderivatives of ketamine, including a multistep synthesis process involving bromination and thermal rearrangement reactions to create novel ketamine derivatives with potential advantages over ketamine in terms of effective dose and recovery time (Moghimi et al., 2014).

Fluorinated Cyclohexane and Aromatic Derivatives : Another study explored the synthesis of trifluoromethyl cyclohexyl, cyclohexenyl, and aryl compounds, demonstrating the production of various fluorinated derivatives from commercially available pentafluoropropiophenone (Massicot et al., 2011).

Catalysis and Chemical Reactions

Catalytic Asymmetric Diels-Alder Reaction : A study described highly enantioselective Diels-Alder reactions of alpha-halo-alpha,beta-unsaturated ketones, producing cyclohexane derivatives with fluorinated quaternary stereogenic centers, showcasing the potential for synthesizing complex molecular architectures (Shibatomi et al., 2010).

Liquid Crystals and Materials Science

Synthesis of Fluoro Substituted Liquid Crystals : Research into the preparation of fluoro-substituted quaterphenyl liquid crystalline compounds highlighted innovative synthetic approaches for developing materials with potential applications in displays and sensors (Sasnouski et al., 2014).

Pharmaceutical Intermediates

Prasugrel Intermediate Synthesis : An improved and optimized synthetic method for producing 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a prasugrel intermediate, was reported, demonstrating the feasibility of this approach for industrial production (Zheng Min, 2013).

Future Directions

The future directions of 4-Bromo-2-fluorophenyl cyclohexyl ketone are not explicitly mentioned in the available resources. Its use and development would likely be guided by the specific needs of the chemical and pharmaceutical industries .

properties

IUPAC Name

(4-bromo-2-fluorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWUMAHHKQNSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642603
Record name (4-Bromo-2-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorophenyl cyclohexyl ketone

CAS RN

684271-18-9
Record name (4-Bromo-2-fluorophenyl)cyclohexylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=684271-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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